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hydroxycyclohexanecarboxylate

Cat. No.: B153649 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 4-hydroxycyclohexanecarboxylate is a bifunctional organic molecule incorporating

both a hydroxyl group and an ethyl ester functionality attached to a cyclohexane ring. This

structure makes it a valuable building block in organic synthesis, particularly in the

development of pharmaceuticals and other bioactive molecules. The presence of cis and trans

isomers, arising from the relative stereochemistry of the two substituents on the cyclohexane

ring, adds a layer of complexity and importance to its structural characterization. Accurate

spectroscopic analysis is paramount for confirming the identity, purity, and isomeric ratio of this

compound. This guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data for Ethyl 4-hydroxycyclohexanecarboxylate,

along with detailed experimental protocols.

Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for Ethyl 4-
hydroxycyclohexanecarboxylate. It is important to note that the chemical shifts in NMR

spectroscopy and the absorption frequencies in IR spectroscopy can be influenced by the

solvent used, the concentration, and the isomeric composition (cis/trans ratio) of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a

molecule, revealing their chemical environment, connectivity, and stereochemistry. The

spectrum of Ethyl 4-hydroxycyclohexanecarboxylate is characterized by signals

corresponding to the ethyl group, the cyclohexane ring protons, and the hydroxyl proton. The

chemical shifts and multiplicities of the cyclohexane protons can be complex due to

conformational dynamics and spin-spin coupling.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~4.12 Quartet (q) 2H -O-CH₂-CH₃

~3.60 - 4.00 Multiplet (m) 1H CH-OH

~2.20 - 2.40 Multiplet (m) 1H CH-COOEt

~1.20 - 2.10 Multiplet (m) 8H Cyclohexane -CH₂-

~1.25 Triplet (t) 3H -O-CH₂-CH₃

Variable Broad Singlet (br s) 1H -OH

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Each unique carbon atom in Ethyl 4-hydroxycyclohexanecarboxylate gives a distinct signal.

The chemical shifts are indicative of the electronic environment of each carbon atom.
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Chemical Shift (δ, ppm) Assignment

~175 C=O (Ester)

~68 - 70 CH-OH

~60 -O-CH₂-CH₃

~40 - 43 CH-COOEt

~30 - 35 Cyclohexane -CH₂-

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of Ethyl 4-
hydroxycyclohexanecarboxylate will prominently feature absorptions corresponding to the

hydroxyl (O-H) and carbonyl (C=O) groups.

Frequency (cm⁻¹) Intensity Assignment

3600 - 3200 Broad, Strong O-H stretch (alcohol)

2980 - 2850 Strong C-H stretch (alkane)

1735 - 1715 Strong C=O stretch (ester)

1250 - 1000 Strong C-O stretch (ester and alcohol)

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of

liquid organic compounds such as Ethyl 4-hydroxycyclohexanecarboxylate.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: A solution of the sample is prepared by dissolving approximately 5-20

mg of Ethyl 4-hydroxycyclohexanecarboxylate in 0.5-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). A small amount of a reference
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standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ =

0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is

used for data acquisition.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters

such as the spectral width, acquisition time, relaxation delay, and the number of scans are

optimized to obtain a spectrum with a good signal-to-noise ratio and resolution.

For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum

to single lines for each carbon atom. A larger number of scans is usually required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced. Integration of the signals in the ¹H NMR spectrum is performed to

determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like Ethyl 4-hydroxycyclohexanecarboxylate, the

simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr) to form a thin film. Alternatively, a solution can be prepared by dissolving the compound

in a suitable solvent (e.g., chloroform) and placing it in a solution cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded.

Then, the spectrum of the sample is acquired. The instrument measures the interference

pattern of the infrared beam after passing through the sample, which is then mathematically

converted to an absorbance or transmittance spectrum.
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Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus

wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands

corresponding to the different functional groups present in the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Ethyl 4-hydroxycyclohexanecarboxylate.
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Caption: Workflow of Spectroscopic Analysis.
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Available at: [https://www.benchchem.com/product/b153649#spectroscopic-data-nmr-ir-of-
ethyl-4-hydroxycyclohexanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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